molecular formula C9H10O3 B13173445 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid

Cat. No.: B13173445
M. Wt: 166.17 g/mol
InChI Key: GERJWUCMYNSBKE-UHFFFAOYSA-N
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Description

3-{7-Oxabicyclo[221]heptan-2-yl}prop-2-ynoic acid is a unique organic compound characterized by its bicyclic structure This compound is part of the 7-oxabicyclo[22

Mechanism of Action

The mechanism by which 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H10O3/c10-9(11)4-1-6-5-7-2-3-8(6)12-7/h6-8H,2-3,5H2,(H,10,11)

InChI Key

GERJWUCMYNSBKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C#CC(=O)O

Origin of Product

United States

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